molecular formula C9H5N5OS B8281535 2-(4-Pyridinyl)-4-thiazolylcarbonylazide

2-(4-Pyridinyl)-4-thiazolylcarbonylazide

Cat. No. B8281535
M. Wt: 231.24 g/mol
InChI Key: SQBRLKYNLBHLNS-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Type
product
Smiles
N1=C(C=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07196104B2

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Type
product
Smiles
N1=C(C=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07196104B2

Procedure details

In a manner similar to that described for the preparation of 2-(4-pyridinyl)-4-thiazolyl-carbonylazide, 2-(2-pyridinyl)-4-thiazolylcarboxylic acid (1.0 g) was treated successively with NaOH, oxalyl chloride and a solution of NaN3 in water to give the 2-pyridinyl azide as a pale brown solid: m.p. 112–114° C. MS m/z: 232 (M+H).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CC(C2SC=C(C([N:14]=[N+:15]=[N-:16])=O)N=2)=CC=1.[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1C1SC=C(C(O)=O)N=1.[OH-].[Na+:32].C(Cl)(=O)C(Cl)=O>O>[N-:14]=[N+:15]=[N-:16].[Na+:32].[N:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[N:14]=[N+:15]=[N-:16] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C=1SC=C(N1)C(=O)N=[N+]=[N-]
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C=1SC=C(N1)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Type
product
Smiles
N1=C(C=CC=C1)N=[N+]=[N-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.